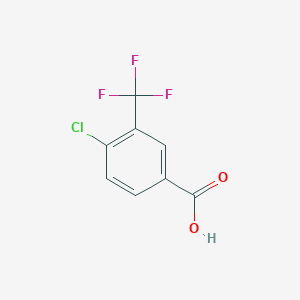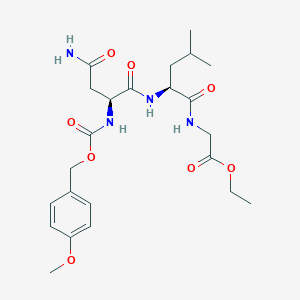
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester, also known as Moc-Asn-Leu-Gly-OEt, is a peptide derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting mitochondrial dysfunction.
Effets Biochimiques Et Physiologiques
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, induce apoptosis in cancer cells, and inhibit the aggregation of amyloid-beta peptides. Additionally, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has several advantages for lab experiments. It is a small peptide derivative, making it easy to synthesize and modify. Additionally, it has been extensively studied for its mechanism of action, making it a well-characterized compound. However, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt also has limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, it has a short half-life in vivo, which can limit its potential use in drug development.
Orientations Futures
There are several future directions for the study of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt. One potential direction is the development of more soluble derivatives of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt to increase its potential use in assays. Additionally, further studies are needed to determine the potential of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, the development of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt derivatives with longer half-lives in vivo could increase its potential use in drug development.
Méthodes De Synthèse
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process involves coupling an activated amino acid to the growing peptide chain, followed by deprotection of the N-terminus and repeating the cycle until the desired peptide is obtained. SPPS is a widely used method for peptide synthesis due to its efficiency and flexibility.
Applications De Recherche Scientifique
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propriétés
Numéro CAS |
133665-58-4 |
|---|---|
Nom du produit |
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester |
Formule moléculaire |
C23H34N4O8 |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
ethyl 2-[[(2S)-2-[[(2S)-4-amino-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C23H34N4O8/c1-5-34-20(29)12-25-21(30)17(10-14(2)3)26-22(31)18(11-19(24)28)27-23(32)35-13-15-6-8-16(33-4)9-7-15/h6-9,14,17-18H,5,10-13H2,1-4H3,(H2,24,28)(H,25,30)(H,26,31)(H,27,32)/t17-,18-/m0/s1 |
Clé InChI |
NIIPWYWCMKNLBB-ROUUACIJSA-N |
SMILES isomérique |
CCOC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=C(C=C1)OC |
SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=C(C=C1)OC |
SMILES canonique |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=C(C=C1)OC |
Séquence |
NLG |
Synonymes |
4-methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester Moz-Asn-Leu-Gly-OEt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
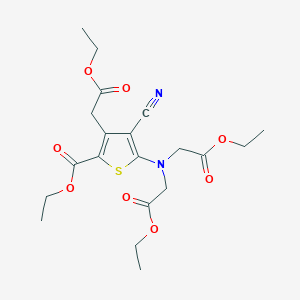
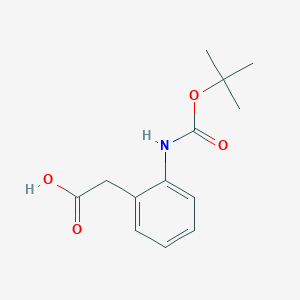
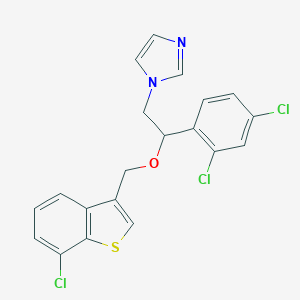
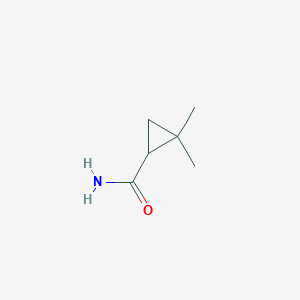
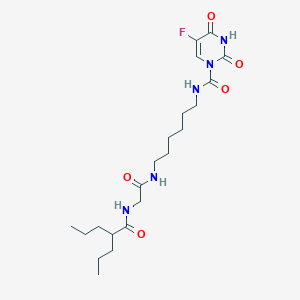
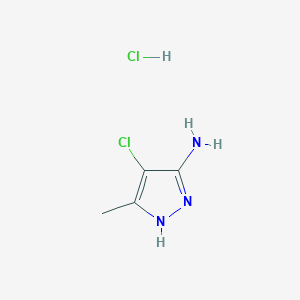
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
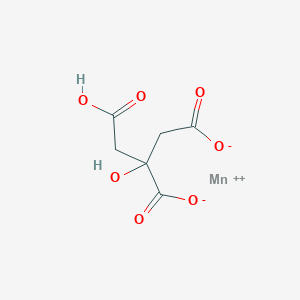
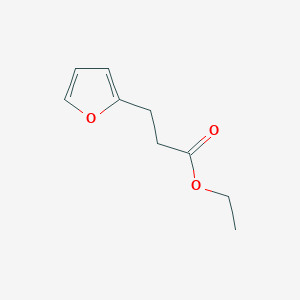
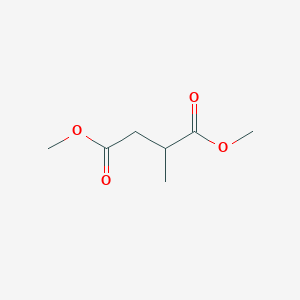
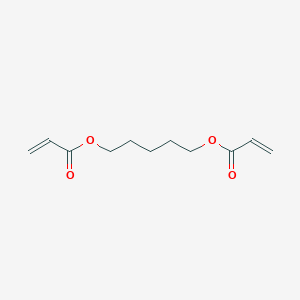
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
